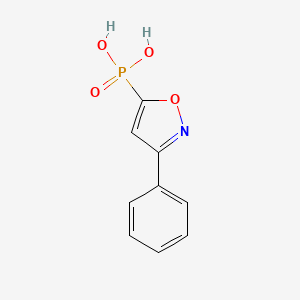
Phosphonic acid, (3-phenyl-5-isoxazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Phenyl-5-isoxazolyl)phosphonic acid is a compound that features a phosphonic acid group attached to a 3-phenyl-5-isoxazole moietyThe isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom, is known for its presence in many biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing isoxazoles is through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes . The phosphonic acid group can be introduced via the hydrolysis of phenyldichlorophosphine oxide using NaOH in acetonitrile or acidic conditions (10% HCl) .
Industrial Production Methods: Industrial production methods for phosphonic acids often involve the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which employs bromotrimethylsilane followed by methanolysis .
Análisis De Reacciones Químicas
Types of Reactions: (3-Phenyl-5-isoxazolyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine or phosphinite derivatives.
Substitution: The aromatic ring and the isoxazole moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the isoxazole moiety .
Aplicaciones Científicas De Investigación
(3-Phenyl-5-isoxazolyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the production of herbicides, pesticides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of (3-Phenyl-5-isoxazolyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. The isoxazole ring can interact with various biological targets, including receptors and enzymes, through hydrogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Phosphonic Acid: A compound containing a phosphorus atom bonded to three oxygen atoms and one carbon atom.
Uniqueness: (3-Phenyl-5-isoxazolyl)phosphonic acid is unique due to the combination of the isoxazole ring and the phosphonic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
125674-62-6 |
|---|---|
Fórmula molecular |
C9H8NO4P |
Peso molecular |
225.14 g/mol |
Nombre IUPAC |
(3-phenyl-1,2-oxazol-5-yl)phosphonic acid |
InChI |
InChI=1S/C9H8NO4P/c11-15(12,13)9-6-8(10-14-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13) |
Clave InChI |
BGAJWGPVHJKOLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC(=C2)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


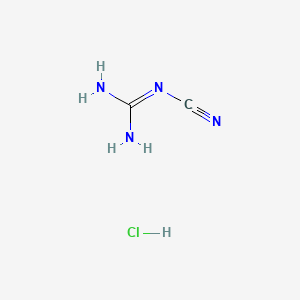
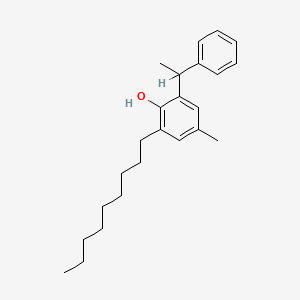
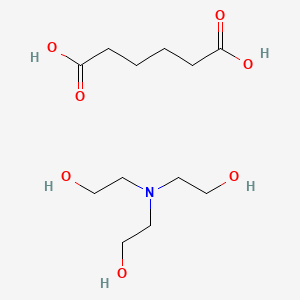




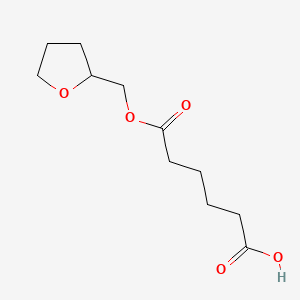
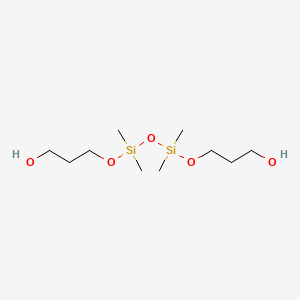
![1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone](/img/structure/B12668216.png)




